molecular formula C14H14OS B14122547 2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol

2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol

Cat. No.: B14122547
M. Wt: 230.33 g/mol
InChI Key: SRABAGCGOJXTPZ-UHFFFAOYSA-N
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Description

2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction yields 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes, such as the Friedel-Crafts acylation mentioned above, can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in various biochemical interactions, including binding to enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol is unique due to its specific combination of a thiophene ring and a phenol group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

2-[1-(2,5-dimethylthiophen-3-yl)ethenyl]phenol

InChI

InChI=1S/C14H14OS/c1-9-8-13(11(3)16-9)10(2)12-6-4-5-7-14(12)15/h4-8,15H,2H2,1,3H3

InChI Key

SRABAGCGOJXTPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=C)C2=CC=CC=C2O

Origin of Product

United States

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